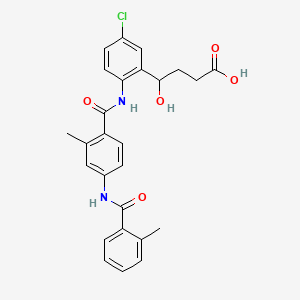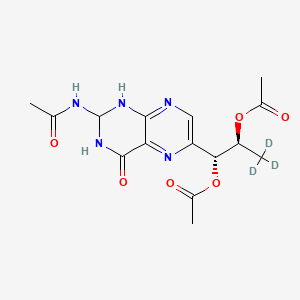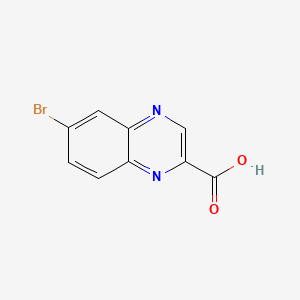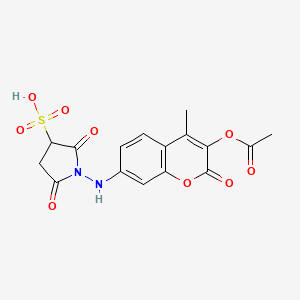
cis-3-Fluorocyclobutanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cis-3-Fluorocyclobutanamine hydrochloride” is a chemical compound with the molecular formula C4H9ClFN . It has a molecular weight of 125.57 g/mol . The compound is also known by several other names, including “3-Fluorocyclobutanamine Hydrochloride” and “this compound 1284245-36-8” among others .
Molecular Structure Analysis
The InChI code for “this compound” isInChI=1S/C4H8FN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H . Its canonical SMILES representation is C1C(CC1F)N.Cl . Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis and Physicochemical Properties
cis-3-Fluorocyclobutanamine hydrochloride is a compound of significant interest in scientific research. The synthesis and physicochemical properties of related compounds, such as 3-Fluorocyclobutylamines, have been explored, revealing critical insights into their behavior and potential applications. A study by Chernykh et al. (2015) focused on synthesizing unknown cis- and trans-3-alkyl- and 3-aryl-3-fluorocycobutylamines from 3-oxocyclobutane carboxylic acid. They found that the fluorinated trans-compounds were more lipophilic compared to non-fluorinated analogs, while the difference was marginal for cis isomers. This indicates potential applications in areas where the interaction of fluorine and the amino function is of interest, with no through-space interactions noted in this particular case (Chernykh et al., 2015).
Stereoselective Synthesis
The stereoselective synthesis of related compounds like cis- and trans-3-fluoro-1-phenylcyclobutylamine has been developed, offering excellent stereoselectivity. This process involves the reduction of appropriately substituted cyclobutanone to yield cis- or trans-isomers of 3-hydroxyl-1-phenylcyclobutylamine, which are then converted to the 3-fluoro derivative. This method's high stereoselectivity makes it a valuable approach for producing specific isomers for further study or application (Shao & Ye, 2008).
Antitumor Activity
The introduction of fluoro, chloro, bromo, and hydroxy substituents into the cyclobutane ring has been explored to synthesize new carboplatin derivatives. Notably, the 3-fluoro, 3-chloro, and 3,3-difluoro derivatives of carboplatin exhibited superior antiproliferative activity in various cancer cell lines compared to the parent compound, carboplatin. This suggests a potential application of this compound or its derivatives in developing novel antitumor agents (Bernhardt et al., 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
3-Fluorocyclobutanamine Hydrochloride is a biochemical compound used in proteomics research . .
Mode of Action
It’s likely that the compound interacts with its targets in a way that facilitates its role in proteomics research .
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways.
Pharmacokinetics
It’s known that the compound is soluble in water and alcohol , which could influence its bioavailability.
Result of Action
As a biochemical used in proteomics research , it may have effects related to protein synthesis or function.
Action Environment
3-Fluorocyclobutanamine Hydrochloride is stable in air and under dry conditions . It’s hygroscopic and should be stored in a sealed container . These environmental factors could influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
3-fluorocyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBFDQGKSKHFDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736395 |
Source


|
| Record name | 3-Fluorocyclobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1284245-36-8 |
Source


|
| Record name | 3-Fluorocyclobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluorocyclobutanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)
